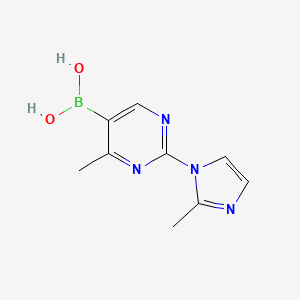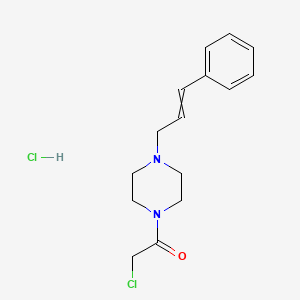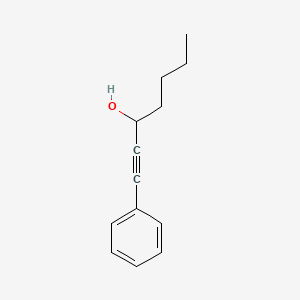![molecular formula C18H18ClN7O3 B14092131 2-[7-(3-chlorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl]acetamide](/img/structure/B14092131.png)
2-[7-(3-chlorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C18H18ClN7O3 is a complex organic molecule This compound is characterized by its unique structure, which includes a combination of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C18H18ClN7O3 typically involves multiple steps, each requiring specific reaction conditions. The process often begins with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common synthetic routes may include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger molecule, often with the elimination of a small molecule such as water.
Substitution Reactions: These reactions involve the replacement of one functional group in a molecule with another.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively, and are often used to modify the oxidation state of specific atoms within the molecule.
Industrial Production Methods
In an industrial setting, the production of C18H18ClN7O3 may involve large-scale chemical reactors and specialized equipment to ensure the purity and yield of the final product. The process may include:
Batch Processing: This method involves the production of the compound in discrete batches, with each batch undergoing the same series of reactions.
Continuous Processing: This method involves the continuous flow of reactants through a series of reactors, allowing for the constant production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
C18H18ClN7O3: can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of an oxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of a reduced compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
The reactions involving C18H18ClN7O3 often require specific reagents and conditions, such as:
Oxidizing Agents: These reagents, such as potassium permanganate or hydrogen peroxide, are used to facilitate oxidation reactions.
Reducing Agents: These reagents, such as sodium borohydride or lithium aluminum hydride, are used to facilitate reduction reactions.
Catalysts: These substances, such as palladium or platinum, are used to increase the rate of chemical reactions without being consumed in the process.
Major Products
The major products formed from the reactions of C18H18ClN7O3 depend on the specific reaction conditions and reagents used. Common products may include various oxidized or reduced forms of the compound, as well as substituted derivatives.
Applications De Recherche Scientifique
C18H18ClN7O3: has a wide range of applications in scientific research, including:
Chemistry: The compound is often used as a reagent or intermediate in organic synthesis, allowing for the preparation of more complex molecules.
Biology: The compound may be used in the study of biological processes, such as enzyme activity or cellular metabolism.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: The compound may be used in the production of various industrial products, such as polymers or coatings.
Mécanisme D'action
The mechanism by which C18H18ClN7O3 exerts its effects often involves specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, thereby affecting various biochemical processes.
Receptor Binding: The compound may bind to specific receptors on the surface of cells, thereby modulating cellular signaling pathways.
Gene Expression: The compound may affect the expression of specific genes, thereby influencing cellular function and behavior.
Comparaison Avec Des Composés Similaires
C18H18ClN7O3: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
C17H17ClN6O3: This compound has a similar structure but with one less carbon and nitrogen atom.
C18H18BrN7O3: This compound has a similar structure but with a bromine atom instead of chlorine.
C18H18ClN7O2: This compound has a similar structure but with one less oxygen atom.
The unique combination of atoms in C18H18ClN7O3 gives it distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C18H18ClN7O3 |
|---|---|
Poids moléculaire |
415.8 g/mol |
Nom IUPAC |
2-[7-[(3-chlorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetamide |
InChI |
InChI=1S/C18H18ClN7O3/c1-10-7-24-14-15(21-17(24)26(22-10)9-13(20)27)23(2)18(29)25(16(14)28)8-11-4-3-5-12(19)6-11/h3-6H,7-9H2,1-2H3,(H2,20,27) |
Clé InChI |
JABVWLXRZNTAOJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC(=CC=C4)Cl)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14092055.png)
![methyl 6-({[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]carbamoyl}amino)hexanoate](/img/structure/B14092061.png)
![9-(5-Methyl-1,2-oxazol-3-yl)-8-(4-methylphenyl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14092076.png)
![4-[2-[2-[4-[2-(4-Hydroxyphenyl)ethenyl]pyridin-2-yl]pyridin-4-yl]ethenyl]phenol](/img/structure/B14092102.png)
![(E)-7-(but-2-en-1-yl)-3,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14092110.png)
![1-(3-Methoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092113.png)
![2-Pentenoic acid, 4-amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-, ethyl ester, (2E,4S)-](/img/structure/B14092116.png)




![8-{[2-(diethylamino)ethyl]amino}-6-hydroxy-3-methyl-3,9-dihydro-2H-purin-2-one](/img/structure/B14092149.png)
![Methyl 4-{4-hydroxy-1,3,7-trimethyl-6-[(2-methylphenyl)carbamoyl]-2-oxo-1,2,3,5-tetrahydropyrido[2,3-d]pyrimidin-5-yl}benzoate](/img/structure/B14092156.png)
![5-[[2-(Trifluoromethyl)phenyl]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14092157.png)
